molecular formula C12H24O2 B13792895 Cyclohexane,[3-(ethoxymethoxy)propyl]-

Cyclohexane,[3-(ethoxymethoxy)propyl]-

Cat. No.: B13792895
M. Wt: 200.32 g/mol
InChI Key: HJAAVYCAOMHIBV-UHFFFAOYSA-N
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Description

"Cyclohexane,[3-(ethoxymethoxy)propyl]-" (IUPAC name: 3-(ethoxymethoxy)propylcyclohexane) is a cyclohexane derivative with a propyl chain substituted at the 3-position by an ethoxymethoxy group (-O-CH2-O-C2H5).

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

3-(ethoxymethoxy)propylcyclohexane

InChI

InChI=1S/C12H24O2/c1-2-13-11-14-10-6-9-12-7-4-3-5-8-12/h12H,2-11H2,1H3

InChI Key

HJAAVYCAOMHIBV-UHFFFAOYSA-N

Canonical SMILES

CCOCOCCCC1CCCCC1

Origin of Product

United States

Preparation Methods

Ether Protection and Introduction of 3-(Ethoxymethoxy)propyl Group

The 3-(ethoxymethoxy) group is a common protecting group for alcohols, introduced typically by reaction of the hydroxyl group with ethoxymethyl chloride under basic conditions. For cyclohexane derivatives, the preparation involves:

  • Starting from 3-hydroxypropyl-substituted cyclohexane.
  • Protection of the hydroxyl group with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
  • The reaction proceeds via nucleophilic substitution forming the ethoxymethoxy ether protecting group.

This approach ensures the hydroxyl group is masked during subsequent synthetic steps, preventing unwanted side reactions.

Research Outcomes and Analytical Data

While direct studies on Cyclohexane,[3-(ethoxymethoxy)propyl]- are limited, analogous compounds have been characterized by:

Summary Table of Preparation Methods and Conditions

Preparation Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Cycloaddition (for cyclohexyl core) Diethyl/dimethyl malonate, 6-ethylmercapto-3-hepten-2-one, NaOEt/NaOMe 76 4 hours N/A Forms intermediate cyclohexyl compound
Esterification Propionyl chloride or anhydride, DMAP catalyst 0–5 (addition), 138 (reflux) 30 min (addition), 3 h (reflux) 60.8–75 Avoids acidification step
Ether Protection Ethoxymethyl chloride, base (NaH, K2CO3) 0–25 1–4 hours High Protects hydroxyl group as ethoxymethoxy ether
Purification Extraction, washing, distillation Ambient to reflux Variable N/A Standard organic purification steps

Chemical Reactions Analysis

Types of Reactions

Cyclohexane,[3-(ethoxymethoxy)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding alkanes or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or sulfonates to form new substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Alcohols, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane,[3-(ethoxymethoxy)propyl]- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals. It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of Cyclohexane,[3-(ethoxymethoxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved. The exact mechanism may vary based on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Cyclohexane,[3-(ethoxymethoxy)propyl]-" with structurally analogous cyclohexane derivatives, focusing on molecular features, physical properties, and applications:

Compound Name Substituents Molecular Weight log Kow Water Solubility Key Applications References
Cyclohexane,[3-(ethoxymethoxy)propyl]- 3-(ethoxymethoxy)propyl ~200* ~2.5* Moderate* Surfactants, solvent formulations
Cyclohexane,3-(ethoxymethoxy)-1,1,5-trimethyl 3-(ethoxymethoxy)propyl + 3 methyl groups ~242* ~3.8* Low* Specialty solvents
1-Isopropyl-4-methylcyclohexane Isopropyl + methyl 140.27 4.92 0.433 mg/L Industrial solvents
Cis-1-ethoxy-4-(tert-pentyl)cyclohexane Ethoxy + tert-pentyl 198.34 ~5.0* Very low Fragrance intermediates
Cyclohexane propyl ester (1,2-benzenedicarboxylic acid) Propyl ester 126 (fragment) N/A Insoluble Plasticizers

*Estimated values based on structural analogs and computational models.

Key Observations:

Polarity and Solubility :

  • The ethoxymethoxy group in the target compound enhances polarity compared to purely alkyl-substituted cyclohexanes (e.g., 1-isopropyl-4-methylcyclohexane ). This increases water solubility, making it more suitable for emulsions or surfactant systems.
  • In contrast, bulkier substituents like tert-pentyl () or trimethyl groups () reduce solubility due to increased hydrophobicity .

Lipophilicity (log Kow) :

  • The target compound’s log Kow (~2.5*) is lower than that of 1-isopropyl-4-methylcyclohexane (log Kow 4.92 ), reflecting its moderate polarity. This balance may optimize its use in formulations requiring both organic and aqueous phase compatibility.

Synthetic and Functional Considerations: Ether-linked substituents (e.g., ethoxymethoxy) are synthetically versatile, allowing for modular design in surfactants or drug delivery systems. For example, similar ether-containing compounds are used in microemulsions () or pharmaceutical derivatives (). Impurity control is critical for safety, as highlighted in SCCS reports (e.g., quantification of 2-ethoxyethanol residuals ).

Q & A

Q. What are the recommended synthetic routes for Cyclohexane, [3-(ethoxymethoxy)propyl]-?

  • Methodological Answer : This compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a propyl chain functionalized with ethoxymethoxy groups can be introduced to a cyclohexane backbone using reagents like triethylamine (TEA) to facilitate coupling. Column chromatography with cyclohexane/ethyl acetate (1:1) is effective for purification, as demonstrated in similar cyclohexane-derivative syntheses . Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield.

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

  • Methodological Answer :
  • Gas Chromatography (GC) : Analyze purity and retention time under standardized conditions (e.g., helium carrier gas, 70 eV ionization) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, cyclohexane protons resonate at δ 1.4–1.8 ppm, while ethoxymethoxy groups show distinct signals for methylene (δ 3.3–3.7 ppm) and methoxy (δ 1.1–1.3 ppm) protons .
  • Thermodynamic Data : Reference NIST databases for enthalpy of formation (ΔfH°) and reaction kinetics, ensuring alignment with computational models .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (tested for chemical resistance per EN 374) and eye protection. Use fume hoods for volatile reactions .
  • Waste Disposal : Collect organic waste in sealed containers labeled for halogenated solvents. Avoid drains to prevent environmental contamination .
  • Exposure Limits : Adhere to OSHA guidelines for cyclohexane derivatives (e.g., TWA 300 ppm). Monitor lab air quality with gas detectors .

Advanced Research Questions

Q. How do the ethoxymethoxy and propyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ethoxymethoxy group acts as an electron-donating substituent, stabilizing transition states in SN2S_N2 reactions. Compare kinetic data (e.g., rate constants) with analogs like 3-chlorohexane to quantify steric/electronic effects . Use Hammett plots or DFT calculations to model substituent contributions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Probe dynamic processes (e.g., ring flipping in cyclohexane) causing signal splitting .
  • Isotopic Labeling : Introduce 13C^{13}C- or 2H^2H-labels to trace ambiguous signals.
  • Cross-Validation : Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate interactions with catalysts (e.g., Pd/C) under varying solvent conditions (hexane vs. DMF).
  • Docking Studies : Model binding affinities for drug-design applications, focusing on the ethoxymethoxy group’s role in hydrogen bonding .
  • QSPR Models : Corrogate substituent parameters (e.g., logP, molar refractivity) with experimental bioactivity data .

Q. What are the challenges in scaling up reactions involving this compound while maintaining stereochemical integrity?

  • Methodological Answer :
  • Flow Chemistry : Mitigate steric hindrance by optimizing residence time and pressure in continuous reactors.
  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to preserve stereochemistry during alkylation .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediates .

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